REACTION_CXSMILES
|
[ClH:1].[Cl:2][CH:3]=[C:4]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][O:5]1>>[Cl:2][CH2:3][C:4](=[O:5])[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
476 g
|
Type
|
reactant
|
Smiles
|
ClC=C1OCCC1(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is subsequently stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The gas is absorbed completely
|
Type
|
CUSTOM
|
Details
|
rises to 30° C
|
Type
|
CUSTOM
|
Details
|
Excess hydrogen chloride is first removed under a water pump
|
Type
|
DISTILLATION
|
Details
|
the mixture is then distilled under a good vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(CCCl)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 531 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |